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Compound of Interest

Compound Name: 4-Bromo-3-fluoro-N-methylaniline

Cat. No.: B2911714

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 4-Bromo-3-fluoro-N-
methylaniline

Abstract

4-Bromo-3-fluoro-N-methylaniline is a halogenated aromatic amine that serves as a highly
versatile and strategic building block in modern organic synthesis. Its unique substitution
pattern, featuring a bromine atom amenable to cross-coupling, an electron-withdrawing fluorine
atom, and a nucleophilic N-methylamino group, provides multiple, distinct sites for chemical
modification. This guide offers a comprehensive analysis of the compound's reactivity,
grounded in an understanding of its electronic and steric properties. We will explore its utility in
cornerstone synthetic transformations, particularly palladium-catalyzed cross-coupling
reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Detailed,
field-proven protocols are provided, explaining the causality behind experimental choices to
empower researchers in drug discovery, materials science, and agrochemical development to
effectively leverage this powerful synthetic intermediate.

Introduction to 4-Bromo-3-fluoro-N-methylaniline

The strategic functionalization of aromatic cores is a fundamental pursuit in the development of
novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Halogenated anilines are
particularly prized for their dual reactivity, allowing for transformations at both the aromatic ring
and the amino group.[3] 4-Bromo-3-fluoro-N-methylaniline emerges as a significant
intermediate, offering a trifecta of functional groups that can be manipulated with high
selectivity.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b2911714?utm_src=pdf-interest
https://www.benchchem.com/product/b2911714?utm_src=pdf-body
https://www.benchchem.com/product/b2911714?utm_src=pdf-body
https://www.benchchem.com/product/b2911714?utm_src=pdf-body
https://www.benchchem.com/product/b2911714?utm_src=pdf-body
https://www.chemimpex.com/products/45980
https://www.nbinno.com/article/pharmaceutical-intermediates/4-bromo-3-chloro-2-fluoroaniline-key-intermediate-chemical-innovation-ad
https://www.nbinno.com/article/pharmaceutical-intermediates/role-4-bromo-3-methylaniline-custom-organic-synthesis-le
https://www.benchchem.com/product/b2911714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2911714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Molecular Structure and Physicochemical Properties

The compound's structure is defined by an aniline core substituted with bromine at the C4
position, fluorine at the C3 position, and a methyl group on the amine nitrogen. This
arrangement dictates its reactivity, solubility, and electronic properties. While specific
experimental data for the N-methylated compound is less common than its 2-methyl isomer, its
properties can be reliably inferred.

Property Value Source

CAS Number 1233513-02-4 [4]

Molecular Formula CsH7BrFN [4]

Molecular Weight 204.04 g/mol [4]
Expected to be a solid at room

Appearance Inferred
temperature

] ) C4-Br bond, N-H bond,
Key Reactive Sites o [31[5]
Aromatic Ring

The Strategic Importance of Halogenated Anilines

Halogenated anilines are foundational in medicinal chemistry and materials science for several
reasons:

o Orthogonal Reactivity: The aryl halide (in this case, bromide) provides a handle for transition-
metal-catalyzed reactions, while the amine can undergo a separate set of transformations
(e.g., acylation, alkylation).[3]

e Modulation of Physicochemical Properties: The presence of halogens, particularly fluorine,
can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making
them crucial for tuning the properties of active pharmaceutical ingredients (APIS).[2]

o Synthetic Versatility: They serve as precursors to a vast array of more complex heterocyclic
and polycyclic aromatic systems.[1]

Electronic and Steric Effects on Reactivity
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The reactivity of 4-Bromo-3-fluoro-N-methylaniline is not random; it is a predictable
consequence of the electronic interplay between its substituents. Understanding these effects
is critical for designing successful synthetic strategies.

Analysis of Substituent Effects: A Triad of Control

The molecule's reactivity is governed by three key features:

e The C-Br Bond (Position 4): The carbon-bromine bond is the primary site for oxidative
addition to a low-valent palladium catalyst. This makes it the most important electrophilic
center for cross-coupling reactions, enabling the formation of new carbon-carbon and
carbon-heteroatom bonds.[3][6]

e The C-F Bond (Position 3): Fluorine is the most electronegative element and exerts a strong
electron-withdrawing effect through induction (-1 effect). This lowers the electron density of
the aromatic ring, which in turn makes the C-Br bond more susceptible to oxidative addition,
often accelerating the rate-limiting step of catalytic cycles.[7]

e The N-Methylamino Group (Position 1): The nitrogen's lone pair of electrons exerts a
powerful electron-donating effect through resonance (+R effect), activating the ring towards
electrophilic attack. However, given the existing substitution, its primary role is as a
nucleophile. The methyl group provides slightly more steric bulk than a primary amine and
influences the nitrogen's basicity and nucleophilicity.

4-Bromo-3-fluoro-N-methylaniline | C-Br (Position 4) | C-F (Position 3) | N-Methylamino (Position 1)

Enables C-C/ Activates

C-N bond formation C-Br bond Enables Ntfunctionalization

Primary site for Inductive Withdrawal (-1) Nucleophilic Center
Pd-Catalyzed Cross-Coupling Enhances Oxidative Addition Site for Acylation/Alkylation

Overall Reactivity Profile

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b2911714?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/role-4-bromo-3-methylaniline-custom-organic-synthesis-le
https://www.benchchem.com/es/product/b2806307
https://pdf.benchchem.com/1346/A_Comparative_Guide_to_the_Cross_Reactivity_of_4_Bromo_3_trifluoromethyl_aniline_in_Key_Coupling_Reactions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2911714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Logical relationship of substituents to reactivity.

Key Transformations: Palladium-Catalyzed Cross-
Coupling

The most powerful and common application of this substrate is in palladium-catalyzed cross-
coupling, which allows for the modular construction of complex molecules. The C-Br bond is
the exclusive site for these reactions under standard conditions.

The Suzuki-Miyaura Coupling: Forging C(sp?)-C(sp?)
Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting
an organohalide with an organoboron compound. For 4-Bromo-3-fluoro-N-methylaniline, this
reaction is ideal for introducing new aryl or vinyl substituents at the C4 position.

Causality of Protocol Choices:

o Catalyst: A Pd(0) source is required. Pd(PPhs)a is a classic, reliable choice that is often
effective for aryl bromides.[38][9]

o Base: A base like KsPOa4 or K2COs is essential for the transmetalation step, where the
organic group is transferred from boron to palladium. The choice of base can influence
reaction rate and prevent side reactions.

e Solvent: A two-phase system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane,
DMF) is typically used to dissolve both the organic and inorganic reagents.
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Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen),
add 4-Bromo-3-fluoro-N-methylaniline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and
the base (e.g., KsPOas, 2.5 eq.).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)as, 3-5 mol%).
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H20, 4:1 mixture).

Reaction: Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress
by TLC or LC-MS.
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o Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water and brine.

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing
Arylamine Scaffolds

This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds.[10][11] It
allows the coupling of the aryl bromide with a primary or secondary amine, enabling the
synthesis of complex diarylamines or N-aryl alkylamines.

Causality of Protocol Choices:

e Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands (e.g.,
XPhos, RuPhos) are required to promote the reductive elimination step, which is often the
turnover-limiting step, and to stabilize the palladium intermediates.[10][12]

e Precatalyst: Using a pre-catalyst (a stable Pd(Il) source that is easily reduced in situ to the
active Pd(0) species) can improve reproducibility.

e Base: A strong, non-nucleophilic base like NaOt-Bu or KOt-Bu is necessary to deprotonate
the amine, allowing it to coordinate to the palladium center.[13]

Experimental Protocol: Buchwald-Hartwig Amination

¢ Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried
reaction tube with the palladium precatalyst (e.g., an XPhos-based G3 precatalyst, 1-2
mol%), the phosphine ligand (if not using a precatalyst), and the base (NaOt-Bu, 1.4 eq.).

» Reagent Addition: Add 4-Bromo-3-fluoro-N-methylaniline (1.0 eq.) and the amine coupling
partner (1.2 eq.).

» Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via
syringe.
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¢ Reaction: Seal the tube and heat the mixture at 80-110 °C with stirring. Monitor the reaction
by TLC or LC-MS.

« Workup: Cool the reaction, dilute with a suitable solvent like ether or ethyl acetate, and filter
through a pad of celite to remove palladium residues.

« Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the
residue by column chromatography.

1. Inert Atmosphere Setup
(Glovebox/Schlenk Line)

:

2. Charge Reagents
- Pd Precatalyst/Ligand
- Base (NaOtBu)
- Aryl Bromide
- Amine

3. Add Anhydrous Solvent
(Toluene or Dioxane)

4-Bromo-3-fluoroaniline

4. Heat Reaction
(80-110 °C)
Monitor by LC-MS/TLC Step 1: Formylation
(e.g., Acetic Formic Anhydride)

5. Cooldown & Workup N-(4-bromo-3-fluorophenyl)formamide

- Dilute with Ether
- Filter through Celite

Step 2: Reduction
(e.g., LiAlH4 in THF)

6. Purify Product

(Column Chromatography) 4-Bromo-3-fluoro-N-methylaniline

Click to download full resolution via product page
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Caption: Proposed two-step synthesis of the title compound.

Safety, Handling, and Storage

As a halogenated aniline, 4-Bromo-3-fluoro-N-methylaniline should be handled with care,
assuming a hazard profile similar to its structural analogues. [4][14] Summary of Hazards:

o Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [14][15]* Irritation:
Causes skin irritation and serious eye irritation. [16][17]* Organ Toxicity: May cause
respiratory irritation. [17]

Hazard Statement Description

H302 Harmful if swallowed. [14]
H312 Harmful in contact with skin. [14]
H315 Causes skin irritation. [14]

H319 Causes serious eye irritation. [14]

| H332 | Harmful if inhaled. [14]|
Recommended Precautions:

o Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [4]Wear
appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and
chemical safety goggles. [15]Avoid formation of dust and aerosols.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]*
Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance
with local, state, and federal regulations. [4]

Conclusion and Future Outlook

4-Bromo-3-fluoro-N-methylaniline is a quintessential example of a modern synthetic building
block, engineered for versatility and selectivity. Its true power lies in the predictable and
orthogonal reactivity of its functional groups. The C-Br bond serves as a reliable anchor for
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palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular
construction of complex molecular architectures. The fluorine and N-methylamino groups
provide the means to fine-tune the electronic and physical properties of the final compound.
For researchers in drug development and materials science, mastering the reactivity of this
compound opens a direct and efficient pathway to novel molecules with tailored functions.
Future research will likely focus on incorporating this scaffold into new therapeutic agents and
functional organic materials.

References
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684.

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in
Custom Organic Synthesis.

PubChem. (n.d.). 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848.

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-chloro-2-fluoroaniline: A Key
Intermediate for Chemical Innovation.

ResearchGate. (n.d.). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-
methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids.

PubMed. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-
yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.

Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines.

MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-
yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing
Agents as the Cross-Coupling Partners.

Wikipedia. (n.d.). Buchwald—Hartwig amination.

Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(l) Dimer
Precatalysts Supported by Biaryl Phosphine Ligands.

YouTube. (2019). nucleophilic aromatic substitutions.

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.

PubChem. (n.d.). N-bromo-4-fluoro-3-methylaniline | C7H7BrFN | CID 172710466.
National Institutes of Health. (2021). Buchwald—Hartwig Amination of Aryl Halides with
Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-
Shaped Organic Semiconductors.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2911714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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